molecular formula C21H21N5 B2745511 1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine CAS No. 866843-83-6

1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine

Cat. No. B2745511
CAS RN: 866843-83-6
M. Wt: 343.434
InChI Key: LMJZTXKZAITUMY-UHFFFAOYSA-N
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Description

The compound “1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine” is a complex organic molecule that belongs to the class of triazole-fused heterocyclic compounds . These compounds are relevant structural templates in both natural and synthetic biologically active compounds . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of this class of compounds often involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality is performed, comprehensively exploring the reaction scope and overcoming some of the previously reported difficulties in introducing functional groups on this structural template .


Molecular Structure Analysis

The molecular structure of “1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine” is complex, with a central triazole nucleus present as a central structural component . This nucleus is part of a larger heterocyclic structure that includes additional rings and functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reagents used . For instance, the reduction reaction of a similar compound gives a product in quantitative yield when the methyl group is at C3 .

Scientific Research Applications

H1-antihistaminic Activity

Novel triazoloquinazolinone derivatives have been synthesized and tested for their H1-antihistaminic activity, showcasing potential as new classes of antihistamines. These compounds, including those with modifications on the triazoloquinazolinone core, have shown significant protection against histamine-induced bronchospasm in guinea pigs, with some compounds offering comparable or superior activity to standard antihistamines like chlorpheniramine maleate, while exhibiting negligible sedation effects. This suggests their potential utility in developing less sedative antihistaminic therapies (Alagarsamy et al., 2008), (Alagarsamy et al., 2009), (Alagarsamy et al., 2005).

Anticancer Activity

Triazoloquinazolinone derivatives have also been investigated for their anticancer activity. Certain derivatives were found to inhibit tubulin polymerization and displayed potent anticancer activity against a variety of cancer cell lines, alongside possessing vasculature damaging activity, indicating their potential as anticancer agents (Driowya et al., 2016).

Antimicrobial Activity

Additionally, novel triazoloquinazolinone compounds have been synthesized and evaluated for their antimicrobial properties, showing significant biological activity against various bacterial and fungal strains. This highlights their potential as templates for developing new antimicrobial agents (Suresh et al., 2016).

NOP Ligand Activity

Some triazoloquinazolinone derivatives were synthesized and evaluated as ligands for the nociceptin receptor, with certain compounds showing partial agonistic activity, and others proving to be pure antagonists. This points to their potential application in researching pain management and the nociceptin receptor's role in physiological processes (Mustazza et al., 2006).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, derivatization, and biological activity. This could involve the development of more efficient and eco-friendly synthetic protocols, the introduction of new functional groups, and the investigation of its activity against a wider range of biological targets .

properties

IUPAC Name

3-(3-methylphenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c1-15-8-7-9-16(14-15)19-21-22-20(25-12-5-2-6-13-25)17-10-3-4-11-18(17)26(21)24-23-19/h3-4,7-11,14H,2,5-6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJZTXKZAITUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine

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